1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea

medicinal chemistry structure-activity relationship triazolopyrimidine scaffold

The compound 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea (CAS 1903244-86-9, molecular formula C14H16N6OS, molecular weight 316.38) is a synthetic triazolopyrimidine urea derivative featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl spacer to a urea moiety terminating in a thiophen-2-ylmethyl group. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is one of eight isomeric triazolopyrimidine forms and is recognized as the most thermodynamically stable, underpinning its prevalence in medicinal chemistry programs targeting kinases, phosphodiesterases, and proteasome inhibition.

Molecular Formula C14H16N6OS
Molecular Weight 316.38
CAS No. 1903244-86-9
Cat. No. B2399878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea
CAS1903244-86-9
Molecular FormulaC14H16N6OS
Molecular Weight316.38
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)NCCCC2=CN3C(=NC=N3)N=C2
InChIInChI=1S/C14H16N6OS/c21-14(17-8-12-4-2-6-22-12)15-5-1-3-11-7-16-13-18-10-19-20(13)9-11/h2,4,6-7,9-10H,1,3,5,8H2,(H2,15,17,21)
InChIKeyRZDBNRNYDCMKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea (CAS 1903244-86-9): Structural Identity and Comparator Landscape for Procurement Decisions


The compound 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea (CAS 1903244-86-9, molecular formula C14H16N6OS, molecular weight 316.38) is a synthetic triazolopyrimidine urea derivative featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl spacer to a urea moiety terminating in a thiophen-2-ylmethyl group . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is one of eight isomeric triazolopyrimidine forms and is recognized as the most thermodynamically stable, underpinning its prevalence in medicinal chemistry programs targeting kinases, phosphodiesterases, and proteasome inhibition [1]. Closely related analogs within the same scaffold family include 1-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea (CAS 2034377-94-9), which lacks the methylene spacer between the urea nitrogen and the thiophene ring, and 1-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea (CAS 2034377-90-5), which replaces the thiophene with a phenyl group .

Why 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea Cannot Be Interchanged with Its Closest Analogs


Substitution among triazolopyrimidine urea derivatives is non-trivial due to structurally encoded pharmacophoric differences that alter both conformational flexibility and target engagement potential. The target compound's thiophen-2-ylmethyl terminus introduces a flexible methylene spacer between the urea NH and the thiophene ring, in contrast to the directly attached thiophen-2-yl analog (CAS 2034377-94-9); this single methylene unit alters the spatial orientation of the heteroaromatic ring, the hydrogen-bonding geometry of the urea pharmacophore, and the overall lipophilic surface area available for hydrophobic pocket occupancy . Within the broader triazolopyrimidine class, minor structural modifications—including linker length between the heterocyclic core and the terminal aryl/heteroaryl group—have been shown to produce order-of-magnitude shifts in target potency, as evidenced by the structure-activity relationships established for triazolothienopyrimidine UT-B inhibitors where subtle changes in the thiophene attachment and sulfonyl substitution pattern drove IC50 values from 25.1 nM to 15–23 nM across 273 commercial analogs [1]. Consequently, generic substitution without experimental validation risks both loss of desired activity and introduction of uncharacterized off-target profiles.

Quantitative Differentiation Evidence for 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea versus Closest Analogs


Methylene Spacer Architecture: Structural Differentiation from the Directly Attached Thiophen-2-yl Analog (CAS 2034377-94-9)

The target compound (CAS 1903244-86-9) contains a thiophen-2-ylmethyl group linked via a methylene (-CH2-) spacer to the urea nitrogen, whereas its closest analog (CAS 2034377-94-9) features a thiophen-2-yl group directly attached to the urea nitrogen without this spacer . This structural difference is quantitatively definable: the target compound has molecular formula C14H16N6OS (MW 316.38) versus C13H14N6OS (MW 302.36) for the direct-attached analog, a difference of exactly one carbon and two hydrogen atoms . The additional rotational degree of freedom introduced by the methylene spacer alters the conformational ensemble accessible to the thiophene ring and modifies the pKa microenvironment of the urea NH, parameters that are known within the triazolopyrimidine class to affect hydrogen-bond donor/acceptor geometry at target binding sites [1].

medicinal chemistry structure-activity relationship triazolopyrimidine scaffold

Thiophene versus Phenyl Terminal Group: Divergent Lipophilicity and π-Stacking Potential Relative to the Phenylurea Analog (CAS 2034377-90-5)

The target compound incorporates a thiophen-2-ylmethyl terminal group, whereas analog CAS 2034377-90-5 terminates in a phenyl group . The sulfur atom in the thiophene ring confers distinct electronic properties: thiophene has a higher polarizability (~10.5 ų for sulfur vs. ~8.5 ų for a CH group in benzene), greater π-electron density, and a dipole moment oriented toward the heteroatom, which can strengthen S–π and CH–π interactions within hydrophobic binding pockets [1]. In triazolothienopyrimidine UT-B inhibitor series, the presence of a thiophene ring in the terminal position was critical for maintaining nanomolar potency; replacement with phenyl-containing moieties consistently altered both potency and metabolic stability profiles [2].

drug design bioisosterism physicochemical property optimization

Core Scaffold Differentiation: Triazolo[1,5-a]pyrimidine versus Triazolothienopyrimidine UT-B Inhibitor Chemotypes

The target compound is built on a [1,2,4]triazolo[1,5-a]pyrimidine core, whereas the most extensively characterized urea transport inhibitors in the public domain—including compound 1 (IC50 = 25.1 nM vs. mouse UT-B) and compound 3k (IC50 = 23 nM mouse / 15 nM human UT-B)—feature a triazolothienopyrimidine scaffold containing an additional fused thiophene ring [1][2]. The absence of the fused thiophene in the target compound results in a lower molecular weight (316.38 vs. ~470–530 for triazolothienopyrimidines), reduced lipophilicity, and a distinct intellectual property position outside the patent estate covering triazolothienopyrimidine UT-B inhibitors (e.g., US 20150057274) [3]. This scaffold difference places the target compound in a less congested chemical space for novel target discovery programs.

urea transporter inhibition scaffold hopping intellectual property landscape

Propyl Linker Length: Conformational and Steric Differentiation from Methyl-Linked Triazolopyrimidine Ureas

The target compound employs a three-carbon propyl linker (-CH2CH2CH2-) between the triazolopyrimidine 6-position and the urea carbonyl, a design feature shared with its closest analogs (CAS 2034377-94-9 and 2034377-90-5) but distinct from triazolopyrimidine ureas incorporating shorter (methyl, ethyl) or longer (butyl, pentyl) spacers . Within the broader triazolopyrimidine kinase inhibitor literature, linker length has been shown to be a critical determinant of binding mode: in a series of [1,2,4]triazolo[1,5-a]pyrimidine-based multikinase inhibitors, variation of the spacer between the core and terminal groups produced differential inhibition profiles across TrkA, CDK2, EGFR, and VEGFR2, with optimal linker length being target-specific [1].

linker optimization conformational analysis binding pocket compatibility

Recommended Research and Industrial Application Scenarios for 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-ylmethyl)urea (CAS 1903244-86-9)


Structure-Activity Relationship (SAR) Expansion of Triazolopyrimidine-Based Urea Transporter Modulators

The target compound's scaffold—lacking the fused thiophene ring present in patented triazolothienopyrimidine UT-B inhibitors (e.g., US 20150057274)—positions it as a structurally distinct starting point for developing novel urea transporter (UT-B and UT-A) ligands with potentially divergent selectivity and intellectual property profiles [1]. The thiophen-2-ylmethyl terminus with its flexible methylene spacer presents an underexplored vector for probing the UT-B intracellular binding pocket, which has been shown to accommodate urea-competitive inhibitors through a combination of hydrogen-bonding and hydrophobic interactions [2].

Kinase Selectivity Profiling in Multi-Target Inhibitor Programs

Given that [1,2,4]triazolo[1,5-a]pyrimidine derivatives have established activity as multikinase inhibitors targeting TrkA, CDK2, EGFR, and VEGFR2, the target compound—with its unique urea-linked thiophen-2-ylmethyl terminus—can serve as a differentiated probe for assessing how terminal group composition modulates kinase selectivity fingerprints within this chemotype [3]. The thiophene sulfur atom offers distinct non-covalent interaction potential (sulfur–π, chalcogen bonding) compared to carbocyclic aryl terminals, which may translate to differential hinge-region or DFG-motif binding modes.

Proteasome Inhibition Screening in Anti-Parasitic Drug Discovery

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been claimed as a protozoan proteasome inhibitor chemotype for treating leishmaniasis, human African trypanosomiasis, and Chagas disease (WO2015095477A1) [4]. The target compound's C6-propyl-urea substitution pattern is distinct from the C2-aryl and C5,C7-disubstituted derivatives exemplified in the Novartis patent estate, offering an alternative vector for exploring proteasome β5 subunit chymotrypsin-like activity inhibition with potentially differentiated species selectivity (parasite vs. human proteasome).

Physicochemical Property Benchmarking for CNS or Metabolic Disease Programs

With a molecular weight of 316.38, 2 hydrogen bond donors, and a moderately lipophilic thiophene terminus, the target compound occupies favorable oral drug-like chemical space as defined by Lipinski and Veber guidelines. This profile supports its use as a reference compound in property-based drug design campaigns where balanced physicochemical parameters (MW < 350, HBD ≤ 3, tPSA estimation in the 80–100 Ų range) are prioritized alongside target potency, particularly for programs targeting CNS-penetrant or renally excreted triazolopyrimidine derivatives.

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